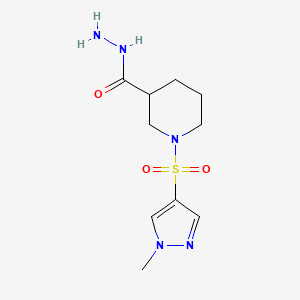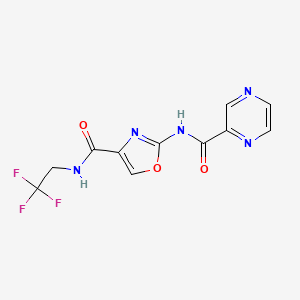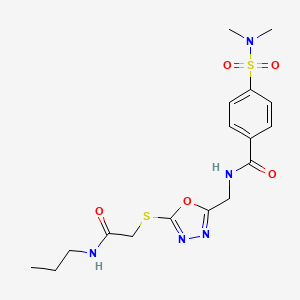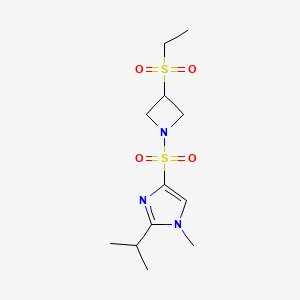
4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research in the field of organic chemistry continuously explores the synthesis and characterization of novel compounds, including imidazole derivatives, for their potential applications in various domains. Imidazole and its derivatives are of particular interest due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
Synthesis of imidazole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. Studies like Rozentsveig et al. (2013) have developed one-pot synthesis methods for creating heterocyclic compounds, including imidazole derivatives, demonstrating efficient routes to complex molecules through nucleophilic addition and cyclization processes (Rozentsveig et al., 2013).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. Techniques such as X-ray crystallography are employed to elucidate the structure of these compounds, providing insights into their molecular geometry and intermolecular interactions. Studies like Al-Hourani et al. (2020) have used X-ray crystallography to determine the molecular structure of related tetrazole compounds, highlighting the importance of structural analysis in understanding compound properties (Al-Hourani et al., 2020).
Applications De Recherche Scientifique
Antibacterial Activities and Mechanisms
Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives, closely related in structure to the compound , have shown significant antibacterial activities against the pathogen Xanthomonas oryzae, responsible for rice bacterial leaf blight. These compounds not only inhibit bacterial growth but also stimulate plant defense mechanisms, enhancing resistance against the disease (Li Shi et al., 2015).
Synthesis Methodologies
One-Pot Synthesis Techniques : Research has demonstrated efficient methodologies for synthesizing complex heterocyclic compounds, including those incorporating the sulfonamido moiety, through one-pot reactions. These methods are notable for their simplicity, high yield, and the ability to produce compounds with potential as antimicrobial agents or enzyme inhibitors (I. Rozentsveig et al., 2013).
Enzyme Inhibition
Carbonic Anhydrase Inhibitors : Studies have identified arenesulfonyl-2-imidazolidinones as potent inhibitors of carbonic anhydrase, an enzyme important for pH regulation. These findings highlight the potential for designing new therapeutic agents based on sulfonamide-containing compounds (A. Abdel-Aziz et al., 2015).
Organocatalysis
Regioselective Ring-Opening Reactions : Imidazole-based zwitterionic salts have been used as organocatalysts for the regioselective ring-opening of aziridines. This research opens up new avenues for the synthesis of a wide range of compounds, including pharmaceuticals, through environmentally friendly and scalable processes (Nirnita Chakraborty Ghosal et al., 2016).
Drug Metabolism Studies
Biocatalysis in Drug Metabolism : The use of microbial systems to produce mammalian metabolites of complex sulfonamide compounds has been explored. This approach not only aids in the structural characterization of metabolites but also supports the development of more effective and safer pharmaceuticals (M. Zmijewski et al., 2006).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activity.
Please note that the availability of this information would depend on the amount of research that has been done on the specific compound. For a novel or less-studied compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-1-methyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-5-20(16,17)10-6-15(7-10)21(18,19)11-8-14(4)12(13-11)9(2)3/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQECHZHIJDWNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN(C(=N2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
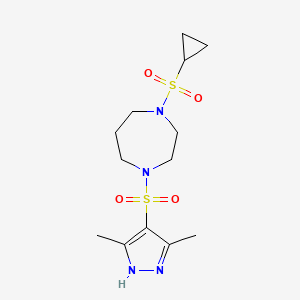
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)
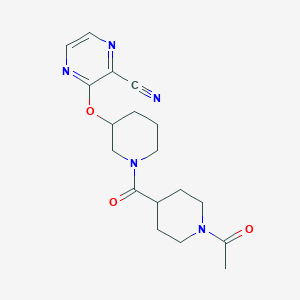
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
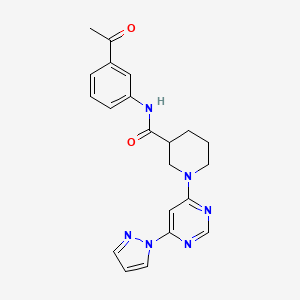
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)
